molecular formula C13H10BF3O2 B2591460 3'-Trifluoromethylbiphenyl-4-boronic acid CAS No. 1106837-36-8

3'-Trifluoromethylbiphenyl-4-boronic acid

Cat. No. B2591460
CAS RN: 1106837-36-8
M. Wt: 266.03
InChI Key: GKGSHGQGXTXEQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3’-Trifluoromethylbiphenyl-4-boronic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 2 oxygen atoms. The exact structure can be found in various chemical databases .

Scientific Research Applications

Catalytic Applications

  • Imine Hydroboration : Tris[3,5-bis(trifluoromethyl)phenyl]borane, a boron Lewis acid, has shown effectiveness as a catalyst for metal-free hydroboration of imines, demonstrating greater reactivity than other Lewis acidic boranes (Yin et al., 2017).

  • Hydrometallation and Alkylations : Tris(pentafluorophenyl)borane is recognized for its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, highlighting its versatility in organic and organometallic chemistry (Erker, 2005).

  • Borylation Chemistry : Tris(pentafluorophenyl)borane (BCF) has wide applications in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis due to its high Lewis acidity and steric bulk (Lawson & Melen, 2017).

Synthesis and Material Science

  • Four-Coordinate Boron(III) Complexes : Four-coordinate boron(III) complexes, synthesized using boronic acids, are utilized in luminescent materials for organic electronics, photonics, and as sensing probes in biomedical applications (Sadu et al., 2017).

  • Enantioselective Aza-Michael Additions : Boronic acid catalysis, including the use of chiral boronic acids, has been employed for highly enantioselective aza-Michael additions, important for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

  • Organic Group Migration : A metal-free synthesis of four-coordinate organoborons using boronic acids represents a significant advancement in producing materials for optoelectronic and biomedical applications (Sadu et al., 2017).

Sensing and Detection

  • Fluoride Ion Sensing : Cationic boron compounds have been synthesized for the biphasic extraction of fluoride ions, leading to the development of colorimetric sensors (Wade & Gabbaï, 2009).

  • Fluorescent Chemosensors : Boronic acid-based sensors are significant in detecting carbohydrates, L-dopamine, fluoride, and other bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Boron Removal : Novel boron-adsorbing magnetic materials with boronate affinity have been developed for treating boron pollution, demonstrating significant potential for resource recovery and pollution control (Zhang et al., 2021).

properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(18)19/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGSHGQGXTXEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethylbiphenyl-4-boronic acid

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